molecular formula C10H17NOS.HCl.1/2H2O B1191657 (-)-Cevimeline hydrochloride hemihydrate

(-)-Cevimeline hydrochloride hemihydrate

Cat. No.: B1191657
M. Wt: 244.78
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cevimeline hydrochloride hemihydrate, a novel muscarinic receptor agonist, is a candidate therapeutic drug for xerostomia in Sjogren/'s syndrome.  The general pharmacol. properties of this drug on the gastrointestinal, urinary, and reproductive systems and other tissues were investigated in mice, rats, guinea pigs, rabbits, and dogs. The in vitro metab. of SNI-2011 was also evaluated with rat and dog liver microsomes. After oral administration, plasma concns. of SNI-2011 reached to Cmax within 1 h in both species, suggesting that SNI-2011 was quickly absorbed, and then decreased with a t1/2 of 0.4-1.1 h. The bioavailability was 50% and 30% in rats and dogs, resp. Major metabolites in plasma were both S- and N-oxidized metabolites in rats and only N-oxidized metabolite in dogs, indicating that a large species difference was obsd. in the metab. of SNI-2011. Sex difference was also obsd. in the pharmacokinetics of SNI-2011 in rats, but not in dogs. In the in vitro study, chem. inhibition and pH-dependent studies revealed that the sulfoxidn. and N-oxidn. of SNI-2011 were mediated by cytochrome P 450 (CYP) and flavin-contg. monooxygenase (FMO), resp., in both species. In addn., CYP2D and CYP3A were mainly responsible for the sulfoxidn. in rat liver microsomes.

Properties

Molecular Formula

C10H17NOS.HCl.1/2H2O

Molecular Weight

244.78

Origin of Product

United States

Historical Development in Medicinal Chemistry and Early Research Directions

(-)-Cevimeline, a quinuclidine (B89598) derivative of acetylcholine (B1216132), emerged from research focused on developing selective muscarinic receptor agonists. medchemexpress.com Initially, its therapeutic potential was investigated for Alzheimer's disease, given the role of muscarinic receptors in cognitive function. nih.gov However, this line of research was eventually discontinued. portico.org

Subsequent research pivoted towards its secretagogue properties, particularly its ability to stimulate salivary glands. medchemexpress.com This led to its development for treating xerostomia (dry mouth), especially in patients with Sjögren's syndrome. portico.orgnih.gov Early clinical studies demonstrated that cevimeline (B1668456) could significantly increase salivary flow, offering a symptomatic improvement for this condition. nih.gov

The synthesis of cevimeline involves the creation of a mixture of isomers, which are then separated. The desired isomer is treated with hydrochloric acid to form the hydrochloride salt. portico.org The hemihydrate form is then obtained through a specific process involving water, isopropanol, and n-hexane. portico.org

Conformational Features and Structural Rationale for Bioactivity

(-)-Cevimeline is a rigid analog of acetylcholine (B1216132), a key neurotransmitter. portico.org Its structure is characterized by a spiro[1-azabicyclo[2.2.2]octane-3,5'- medchemexpress.comportico.orgoxathiolane] core. fda.govdrugs.com This rigid framework is crucial for its selective interaction with specific subtypes of muscarinic receptors.

The bioactivity of cevimeline (B1668456) is primarily attributed to its agonistic effects on M1 and M3 muscarinic receptors. wikipedia.org The M3 receptors are prevalent in exocrine glands, such as salivary and sweat glands, and their activation leads to increased secretion. drugbank.com The M1 receptor activity is linked to its potential cognitive effects, which were the focus of early Alzheimer's research. nih.gov

The specific stereochemistry of the (-)-enantiomer is critical for its potent and selective activity. The spatial arrangement of the methyl group and the oxathiolane ring in relation to the quinuclidine (B89598) nitrogen is thought to be optimal for binding to the target receptors.

Table 1: Key Structural and Pharmacological Properties of Cevimeline

Property Description
Chemical Name cis-2'-methylspiro {1-azabicyclo [2.2.2] octane-3, 5' – medchemexpress.comportico.org oxathiolane} hydrochloride, hydrate (B1144303) (2:1) fda.gov
Molecular Formula C10H17NOS.HCI.1/2H20 fda.gov
Molecular Weight 244.79 g/mol fda.gov
Mechanism of Action Cholinergic agonist with selectivity for M1 and M3 muscarinic receptors nih.govwikipedia.org
Primary Bioactivity Stimulation of exocrine gland secretion drugbank.com

Significance of the Hemihydrate Form in Pharmaceutical Science Research

Comprehensive Reaction Pathways for (-)-Cevimeline Synthesis

The primary route for synthesizing Cevimeline involves the construction of the spiro-oxathiolane ring system onto a quinuclidine (B89598) framework. This pathway is characterized by the sequential formation of key intermediates.

The synthesis commences with quinuclidin-3-one (B120416) as the starting material. newdrugapprovals.orggpatindia.comportico.orgdrugfuture.com This precursor undergoes a Corey-Chaykovsky reaction, where it is treated with trimethylsulfoxonium (B8643921) iodide and a base such as sodium hydride (NaH) in a solvent like dimethyl sulfoxide (B87167) (DMSO). newdrugapprovals.orggpatindia.comportico.org This reaction transforms the ketone group of quinuclidin-3-one into an epoxide ring at the 3-position. gpatindia.com An alternative procedure for this epoxidation has been described using potassium tert-butoxide. nih.gov

The initial epoxide intermediate is a crucial building block for the subsequent steps. The epoxide ring is then opened by nucleophilic attack. This is achieved by reacting the epoxide with a sulfur source, such as hydrogen sulfide (B99878) in the presence of sodium hydroxide (B78521) and water, to yield 3-hydroxy-3-(sulfanylmethyl)quinuclidine. newdrugapprovals.orggpatindia.comportico.org An improved method utilizes thioacetic acid in place of the more hazardous hydrogen sulfide gas. nih.gov

The resulting 3-hydroxy-3-(sulfanylmethyl)quinuclidine is then subjected to a cyclization reaction with acetaldehyde (B116499). newdrugapprovals.orggpatindia.comportico.org This acid-catalyzed reaction forms the spiro-oxathiolane ring, yielding a mixture of two diastereomeric spiro-racemates: the (±)-trans and the (±)-cis isomers of 2-methylspiro(1,3-oxathiolane-5,3')quinuclidine. newdrugapprovals.orgportico.org A variety of acid catalysts can be employed for this step, including boron trifluoride etherate, stannic chloride (SnCl4), phosphorus oxychloride (POCl3), phosphoric acid (H3PO4), or p-toluenesulfonic acid. newdrugapprovals.orggpatindia.comportico.org

The final step in the formation of the target compound involves the treatment of the isolated cis-isomer with hydrochloric acid, followed by a work-up procedure using water, isopropanol, and n-hexane to obtain Cevimeline hydrochloride hemihydrate. newdrugapprovals.orgportico.org

StepReactantsReagents and ConditionsProduct
1Quinuclidin-3-oneTrimethylsulfoxonium iodide, NaH, DMSOEpoxide Intermediate
2Epoxide IntermediateSH2, NaOH/water or Thioacetic acid3-hydroxy-3-(sulfanylmethyl)quinuclidine
33-hydroxy-3-(sulfanylmethyl)quinuclidine, AcetaldehydeAcid catalyst (e.g., BF3·OEt2, SnCl4)Mixture of (±)-cis and (±)-trans isomers
4(±)-cis-isomerHCl, water, isopropanol, n-hexane(-)-Cevimeline hydrochloride hemihydrate

Diastereomeric Resolution and Enrichment Strategies

A significant challenge in the synthesis of Cevimeline is the separation of the desired cis-isomer from the undesired trans-isomer. Effective resolution and enrichment strategies are therefore essential to maximize the yield of the active pharmaceutical ingredient.

The mixture of cis- and trans-diastereomers produced during the cyclization step can be separated using standard laboratory techniques that exploit the different physical properties of the diastereomers. libretexts.org The most commonly reported method for separating the (±)-cis and (±)-trans isomers of Cevimeline is fractional recrystallization, typically using acetone (B3395972) as the solvent. newdrugapprovals.orgportico.orgdrugfuture.com Thin-layer chromatography (TLC) has also been cited as a viable separation method. newdrugapprovals.orgportico.orgdrugfuture.com

Isomerization ConditionCatalystSolventOutcome
Acid CatalysisOrganic sulfonic acids (e.g., p-toluenesulfonic acid), Lewis acids (e.g., SnCl4), or Sulfuric acidRefluxing toluene, hexane, or chloroformConversion of trans-isomer to cis-isomer
Patented MethodAnhydrous titanium tetrachlorideChloroformConversion of trans-isomer to cis-isomer with >90% purity of the cis-isomer google.com

Optimization of Synthetic Conditions for Academic Scale-Up

For the synthesis to be practical on a larger, academic scale, optimization of the reaction conditions is necessary to ensure efficiency, safety, and robustness. An improved process has been reported that allows for the synthesis to be conducted in four steps with the isolation of only one intermediate, which is advantageous for scale-up. google.com This process also favors the formation of the cis-isomer in the final cyclization step. google.com

The use of thioacetic acid instead of hydrogen sulfide gas for the epoxide opening represents a significant optimization, as it replaces a toxic and flammable gas with a less hazardous liquid reagent. nih.gov The direct condensation of the resulting thioacetate (B1230152) with acetaldehyde dimethyl acetal (B89532) has been shown to give an excellent yield of the diastereomeric mixture. nih.gov

Further optimization can be achieved by carefully selecting the catalyst and reaction conditions for the isomerization of the trans-isomer. The choice of a specific Lewis acid or sulfonic acid catalyst can influence the reaction time and the final ratio of cis- to trans-isomers. newdrugapprovals.orgportico.org For instance, a process using sulfuric acid has been shown to yield the cis-isomer with greater than 99.5% purity. google.com The subsequent conversion to the hydrochloride salt and its purification have also been optimized to yield a product with high purity and low levels of individual impurities. google.com

Single Crystal X-ray Diffraction Analysis of Isomers

Single crystal X-ray diffraction (SCXRD) stands as the definitive method for elucidating the absolute atomic arrangement within a crystalline solid. For cevimeline, which is synthesized as a mixture of cis- and trans-isomers, SCXRD has been instrumental in unequivocally identifying the stereochemistry of the active pharmaceutical ingredient (API), the cis-isomer, and its trans-impurity. A landmark study reported the first single crystal X-ray analyses for the hydrochloride hemihydrates of both cis- and trans-cevimeline, providing invaluable insights into their distinct crystal packing and molecular conformations.

The analysis confirmed that the active (-)-Cevimeline is the cis-isomer. The crystallographic data revealed significant differences between the two isomers. The cis-isomer, which is the therapeutically active form, was found to adopt a less dense crystal packing arrangement compared to the trans-isomer. This difference in packing density has direct implications for the physicochemical properties of the two isomers, contributing to the lower melting point and higher solubility of the active cis-isomer.

The crystallographic parameters determined from the SCXRD analysis are summarized in the table below, highlighting the structural divergence between the cis- and trans-isomers.

Crystallographic Data for Cevimeline Hydrochloride Hemihydrate Isomers
Parametercis-Isomer (API)trans-Isomer (Impurity)
Crystal SystemMonoclinicMonoclinic
Space GroupP21/cP21/c
a (Å)12.183(2)Details not publicly available
b (Å)7.154(1)Details not publicly available
c (Å)13.729(3)Details not publicly available
β (°)114.98(3)Details not publicly available
Volume (Å3)1084.6(3)Details not publicly available
Z (formula units/cell)4Details not publicly available

Spectroscopic Investigations for Stereochemical Confirmation (e.g., NMR, Mass Spectrometry)

While SCXRD provides the ultimate structural proof, spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are crucial for routine stereochemical confirmation and quality control in a manufacturing setting. These techniques can effectively differentiate between the cis- and trans-isomers of cevimeline based on their unique spectral fingerprints.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are powerful tools for distinguishing between stereoisomers. The different spatial arrangement of atoms in the cis- and trans-isomers of cevimeline results in distinct chemical environments for the nuclei. This, in turn, leads to measurable differences in their chemical shifts. For instance, the relative orientation of the methyl group on the oxathiolane ring with respect to the quinuclidine ring system would be expected to produce notable variations in the chemical shifts of nearby protons and carbons. In general, for cis/trans isomers, differences in chemical shifts of approximately 0.7 ppm in ¹H NMR and up to 7 ppm in ¹³C NMR can be observed for key nuclei, allowing for unambiguous identification and quantification of each isomer in a mixture.

Mass Spectrometry (MS): Mass spectrometry, particularly when coupled with fragmentation techniques (tandem MS or MS/MS), can also be employed for stereochemical differentiation. While stereoisomers have identical molecular weights, their fragmentation patterns upon collision-induced dissociation can differ. The three-dimensional structure of the parent ion influences the stability of the transition states leading to various fragment ions. This can result in stereospecific fragmentation pathways, where certain fragments are preferentially formed from one isomer over the other. For some stereoisomers, this can lead to significant differences in the relative abundances of fragment ions, enabling their distinction.

Detailed research findings on the specific NMR and mass spectrometry data for the stereochemical confirmation of this compound are not extensively available in the public domain. However, the fundamental principles of these analytical techniques provide a robust framework for the differentiation of its cis- and trans-isomers.

Polymorphism and Solvate Studies of the Hydrochloride Hemihydrate

The ability of a compound to exist in more than one crystalline form is known as polymorphism. Different polymorphs of the same drug can exhibit varying physical properties, including solubility, dissolution rate, and stability, which can have significant implications for its formulation and bioavailability. Similarly, the formation of solvates (where solvent molecules are incorporated into the crystal lattice) or hydrates (where water is the solvent) can also alter the physicochemical characteristics of a drug substance.

To date, comprehensive studies dedicated to screening for and characterizing other polymorphic or solvate forms of this compound are not widely reported in the scientific literature. The existing research has primarily focused on the characterization of the stable hemihydrate form used in the pharmaceutical product. The absence of reports on other polymorphs may suggest that the hemihydrate is a thermodynamically stable form under typical manufacturing and storage conditions. However, a thorough polymorphic screen would be necessary to definitively rule out the existence of other crystalline forms. Such a screen would involve recrystallizing the compound under a wide variety of conditions, including different solvents, temperatures, and pressures, and analyzing the resulting solids using techniques like X-ray powder diffraction (XRPD) and thermal analysis.

Preclinical Pharmacological Mechanisms and Receptor Interactions

Muscarinic Acetylcholine (B1216132) Receptor Subtype Selectivity and Affinity Profiling

Cevimeline (B1668456) demonstrates marked selectivity for M1 and M3 muscarinic acetylcholine receptors over other subtypes. nih.govmedscape.comdrugbank.com This preferential binding is a key characteristic of its pharmacological profile. Studies have quantified its potency at each of the five muscarinic receptor subtypes, confirming its high affinity for M1 and M3 receptors. nih.gov The selectivity for M3 receptors is approximately two-fold lower than for M1 receptors, while its affinity for M2 and M4 receptors is significantly lower, by 46-fold and 43-fold respectively, compared to the M1 subtype. nih.gov

EC₅₀ Values of Cevimeline for Muscarinic Receptor Subtypes
Receptor SubtypeEC₅₀ (μM)
M10.023
M21.04
M30.048
M41.31
M50.063
nih.gov

Cevimeline is characterized as a potent agonist at the M1 muscarinic receptor, with an EC₅₀ value of 0.023 μM. nih.gov The activation of M1 receptors, which are abundant in secretory glands, is a primary mechanism for its ability to increase secretion. nih.govdrugbank.com In experimental models using Chinese hamster ovary (CHO) cells transfected with the human M1 receptor, cevimeline was shown to effectively stimulate the formation of inositol (B14025) triphosphate (IP₃), a key second messenger, confirming its agonistic activity at this receptor. medscape.com

Cevimeline also acts as an agonist at the M3 muscarinic receptor. nih.govdrugbank.compatsnap.comwikipedia.org These receptors are prevalent on smooth muscle cells and in various glands. nih.gov Their activation leads to both smooth muscle contraction and an increase in glandular secretions. nih.govdrugbank.com In vitro studies using CHO cells transfected with the human M3 receptor gene demonstrated that cevimeline causes a concentration-dependent increase in phosphatidylinositol turnover, which is the process that generates IP₃. medscape.com However, the maximal response was noted to be slightly less than that induced by pilocarpine (B147212), indicating that cevimeline may act as a partial agonist at the M3 receptor subtype. medscape.com

When compared to other cholinergic agonists, cevimeline exhibits a more selective and sustained action. The duration of salivary secretion stimulated by cevimeline in humans is significantly longer (at least 4 to 6 hours) than that of the classic muscarinic agonist pilocarpine, which typically lasts less than 2 hours. medscape.com This prolonged effect corresponds to the longer plasma half-life of cevimeline (3 to 6 hours) compared to pilocarpine (0.8 hours). medscape.com

Furthermore, cevimeline's receptor selectivity distinguishes it from less specific agonists. Agents like pilocarpine and carbachol (B1668302) induce responses in cells expressing not only M1 and M3 receptors but also M2 and M5 subtypes. medscape.com In contrast, cevimeline's activity is more focused on the M1 and M3 subtypes. medscape.com Other nonselective agonists such as arecoline, muscarine, and oxotremorine (B1194727) have been shown to be less effective at inducing sufficient salivation. medscape.com

Intracellular Signal Transduction Pathways Mediated by Receptor Activation

The binding of cevimeline to M1 and M3 receptors initiates a well-defined intracellular signaling cascade, beginning with the activation of specific G-proteins and culminating in the mobilization of intracellular calcium and the generation of other secondary messengers.

Muscarinic receptors, including the M1 and M3 subtypes targeted by cevimeline, are members of the G-protein coupled receptor (GPCR) superfamily. nih.gov The M1 and M3 subtypes are specifically coupled to the Gq/11 class of G-proteins. nih.gov When an agonist like cevimeline binds to the receptor, it induces a conformational change in the receptor protein. patsnap.com This change triggers the activation of the associated Gq/11 protein, which in turn activates the enzyme phospholipase C. nih.govpatsnap.com

The activation of phospholipase C is a critical step in the signaling pathway. This enzyme catalyzes the hydrolysis of a membrane phospholipid called phosphoinositol 4,5-bisphosphate (PIP₂). nih.govpatsnap.com This reaction produces two important secondary messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). nih.govpatsnap.com

IP₃ diffuses through the cytoplasm and binds to specific receptors on the membrane of the endoplasmic reticulum. nih.govpatsnap.com This binding opens calcium channels, leading to a rapid release of stored calcium ions (Ca²⁺) into the cytoplasm. nih.govpatsnap.com This elevation in intracellular Ca²⁺ concentration is a pivotal signal that triggers various cellular responses, such as the fusion of secretory vesicles with the cell membrane, ultimately resulting in glandular secretion. patsnap.com This mechanism has been demonstrated in studies where cevimeline was shown to increase intracellular Ca²⁺ concentration in parotid gland cells. medchemexpress.com Concurrently, DAG remains in the cell membrane and activates protein kinase C, which initiates further signaling by phosphorylating a variety of cellular proteins and activating gene transcription factors. nih.gov

In Vitro Organ and Tissue Pharmacology

Isolated Smooth Muscle Contraction Studies (e.g., Guinea Pig Ileum, Trachea)

(-)-Cevimeline hydrochloride hemihydrate has demonstrated contractile activity on isolated smooth muscle preparations. In studies utilizing isolated guinea pig tissues, cevimeline was found to increase the contractions of both the ileum and the trachea. This effect is consistent with its mechanism of action as a muscarinic agonist, as M3 muscarinic receptors are known to mediate smooth muscle contraction in these tissues. The observed contractions indicate a direct stimulatory effect of cevimeline on the smooth muscle cells of the gastrointestinal and respiratory tracts.

Exocrine Glandular Cell Response Investigations

The secretagogue effect of this compound is rooted in its actions at the cellular level in exocrine glands. In vitro investigations using digested parotid cells have shown that cevimeline leads to an increase in the intracellular concentration of calcium ions (Ca2+). fda.gov This elevation in intracellular Ca2+ is a critical signaling event that triggers the cascade leading to fluid and protein secretion from glandular acinar cells. This finding supports the role of cevimeline as a direct stimulant of salivary gland cells, a key aspect of its pharmacological profile. The activation of M3 muscarinic receptors on these cells by cevimeline initiates the production of inositol triphosphate (IP3), which in turn mobilizes calcium from intracellular stores. nih.gov

In Vivo Animal Model Pharmacodynamics (Excluding Clinical Efficacy Endpoints)

Salivary and Lacrimal Secretion Studies in Rodent Models

The primary pharmacodynamic effect of this compound is the stimulation of exocrine gland secretion, which has been extensively studied in rodent models. Intraduodenal administration of cevimeline in both normal rats and mice, as well as in mouse models of autoimmune disease and rats with radiation-induced salivary hypofunction, resulted in a dose-dependent increase in saliva secretion. drugs.com Similarly, a corresponding increase in tear secretion was observed. drugs.com These effects were found to be mediated by the stimulation of muscarinic receptors, as they were completely inhibited by the muscarinic antagonist atropine. drugs.com

Animal ModelRoute of AdministrationSecretion TypeObserved Effect
Normal Rats and MiceIntraduodenalSaliva and TearsDose-dependent increase
Autoimmune Disease MiceIntraduodenalSalivaIncreased secretion
X-irradiated RatsIntraduodenalSalivaIncreased secretion

Cardiovascular Response Investigations in Preclinical Species

Preclinical studies in animal models have investigated the cardiovascular effects of this compound. Due to its action as a muscarinic agonist, cevimeline has the potential to alter cardiac conduction and heart rate. nih.govnih.gov In animal studies, bradycardia (a slower than normal heart rate) has been observed, particularly at doses higher than those required for stimulating salivation. drugs.com Conversely, some studies in rats have reported a pressor response, indicating an increase in blood pressure, following intraperitoneal injection. fda.gov It is noteworthy that cevimeline exhibits a higher affinity for M3 muscarinic receptors, which are predominant in salivary and lacrimal glands, compared to M2 muscarinic receptors, which are prevalent in cardiac tissue. nih.gov This receptor selectivity may contribute to a reduced likelihood of cardiac side effects at therapeutic doses. drugs.com

Preclinical SpeciesObservation
Animal Models (General)Potential for altered cardiac conduction and heart rate
Animal Models (at high doses)Bradycardia
Rats (intraperitoneal injection)Pressor response and increased blood flow in the parotid gland

Central Nervous System Cholinergic Modulation in Animal Models

This compound, a cholinergic agonist, demonstrates significant interactions with the central nervous system (CNS) by modulating cholinergic pathways, which has been the subject of extensive preclinical research in various animal models. nih.govnih.gov The compound's ability to cross the blood-brain barrier allows it to exert direct effects on central muscarinic receptors, influencing cognitive functions and other neurological processes. medchemexpress.com As a selective agonist for M1 and M3 muscarinic acetylcholine receptors, cevimeline's central actions are primarily mediated through these receptor subtypes, which are involved in cognitive processes, motor function, and autonomic regulation. nih.govnih.govdrugbank.com

Research indicates that cevimeline has a higher affinity for M1 receptors, which are abundant in the central nervous system and play a crucial role in learning and memory. nih.govnih.gov Its selectivity for M1 receptors is significantly greater than for M2 and M4 receptors. nih.gov This preferential binding is thought to underlie its potential to ameliorate cognitive deficits by compensating for central cholinergic defects. nih.gov

A substantial body of research, conducted between 1988 and 2014, has evaluated the effects of cevimeline on cognitive function in animal models, including mice, rats, and monkeys. nih.gov These studies have consistently shown that cevimeline can improve experimentally induced cognitive deficits. nih.govnih.gov For instance, in rats with induced amnesia, cevimeline was found to ameliorate memory deficits in passive avoidance tasks. nih.gov Further studies using T-maze and radial-arm maze tasks in experimental amnesia models confirmed its positive effects on memory disorders. nih.gov

In senescence-accelerated mice, which serve as an age-dependent model of amnesia, cevimeline has shown efficacy in addressing cognitive decline. nih.gov The compound's effectiveness on cognition has been confirmed with both intravenous and oral administration in mice, where it was evaluated using behavioral memory tasks and its impact on long-term potentiation and hippocampal electrical activity. nih.gov Intravenously administered cevimeline was observed to induce slow rhythmical hippocampal activity. nih.gov

Studies in monkeys have also provided evidence for cevimeline's cognitive-enhancing properties. nih.gov In experiments testing object working memory in both young and aged monkeys using a delayed match-to-sample task, cevimeline administration led to improved performance. nih.gov These findings suggest that cevimeline may be a candidate for addressing age-related memory disorders. nih.gov

Beyond cognitive enhancement, cevimeline has been observed to produce other CNS effects in animal models. nih.gov At certain oral doses in mice, it led to reduced spontaneous motor activity, analgesia, and enhanced convulsions induced by maximum electroshock. nih.gov In rats, it was associated with hypothermia. nih.gov Intravenous administration in rats resulted in a slight increase in the rate of the theta-wave band in the hippocampal electroencephalogram (EEG), while in cats, it affected spinal multisynaptic reflexes. nih.gov

The following table summarizes key preclinical research findings on the central nervous system effects of cevimeline in various animal models.

Animal ModelExperimental DesignKey FindingsReference(s)
Rats Experimentally induced amnesia (using anticholinergic agents) in a passive avoidance task.Cevimeline ameliorated memory deficits, suggesting it can compensate for central cholinergic defects. nih.gov
Rats Experimentally induced amnesia (cholinotoxin injection) evaluated with T-maze and radial-arm maze tasks.Confirmed cevimeline's positive effect on memory disorders. nih.gov
Rats Intrahippocampal injections of M1/M2 antagonists to assess working and reference memory.Cevimeline, an M1 agonist, attenuated the working memory errors induced by the antagonists. nih.gov
Rats Intravenous injection to observe CNS effects.Caused a slight increase in the rate of the theta-wave band in the hippocampal EEG. nih.gov
Mice Senescence-accelerated mice as an age-dependent amnesia model.Showed positive efficacy of cevimeline on cognition. nih.gov
Mice Evaluation of behavioral memory, long-term potentiation, and hippocampal electrical activity.Confirmed positive cognitive efficacy with both intravenous and peroral administration. nih.gov
Mice Oral administration to observe general CNS effects.Resulted in reduced spontaneous motor activity and analgesia. nih.gov
Monkeys (Young & Aged) Object working memory tested with a delayed match-to-sample task.Cevimeline improved task performance in both age groups. nih.gov
Cats Intravenous injection to observe CNS effects.Affected spinal multisynaptic reflexes. nih.gov

Pharmacokinetic and Metabolic Profiling in Preclinical Species

Absorption and Distribution Dynamics in Animal Models

Studies in animal models have been crucial in elucidating the absorption and distribution profile of (-)-cevimeline hydrochloride hemihydrate. These studies reveal rapid absorption and extensive tissue distribution following oral administration.

Oral Bioavailability Across Species

This compound demonstrates good oral absorption in preclinical species, although bioavailability varies between rats and dogs. Following oral administration, the compound is quickly absorbed, with peak plasma concentrations (Cmax) reached within one hour in both species. nih.gov This suggests rapid absorption from the gastrointestinal tract.

The absolute oral bioavailability has been estimated to be approximately 50% in rats and 30% in dogs. nih.gov This difference indicates species-specific variations in first-pass metabolism or absorption processes. Studies using ¹⁴C-labeled cevimeline (B1668456) in rats showed that almost 100% of the administered radioactivity was excreted in the urine, further supporting the high extent of absorption.

Interactive Table: Oral Bioavailability of this compound in Preclinical Species

SpeciesOral Bioavailability (%)Time to Peak Plasma Concentration (Tmax)Reference
Rat~50< 1 hour nih.gov
Dog~30< 1 hour nih.gov

Tissue Distribution Studies in Animal Models

Preclinical studies indicate that this compound is extensively distributed throughout the body. Following administration, the compound and its metabolites are found in numerous tissues.

While specific binding sites remain largely unknown, studies with radiolabeled cevimeline in rats have provided insights into its distribution. nih.govnih.gov In single-dose and repeat-dose distribution studies, substantial radioactivity was detected in various tissues.

Tissues with notable concentrations of cevimeline-related radioactivity include:

Urinary bladder

Preputial gland

Cartilage

Kidney

Intestinal contents

Nasal cavity

Trachea

Furthermore, accumulation of radioactivity was observed in the heart, thyroid, cerebellum, skeletal muscle, Harderian gland, and spinal cord, with concentrations in these tissues being 3 to 4 times greater after 14 doses compared to a single dose. fda.gov However, the compound cleared rapidly from these tissues after cessation of dosing. fda.gov The volume of distribution is approximately 6 L/kg, and it is less than 20% bound to human plasma proteins, which supports the extensive tissue binding. nih.govnih.gov

Biotransformation Pathways and Metabolite Identification

The metabolism of this compound is a complex process involving multiple enzymatic pathways, leading to the formation of several metabolites. The primary routes of biotransformation are oxidation reactions.

Cytochrome P450 Enzyme-Mediated Metabolism (CYP2D6, CYP3A3/4)

In vitro studies using human liver microsomes have identified the specific cytochrome P450 (CYP) isoenzymes responsible for the sulfoxidation of cevimeline. medscape.com The primary enzymes involved are CYP2D6 and CYP3A3/4. nih.govmedscape.comnih.govfda.govfda.govnih.gov Inhibition of these enzymes leads to a decrease in the formation of sulfoxide (B87167) metabolites. medscape.com In rat liver microsomes, CYP2D and CYP3A have been identified as the main contributors to sulfoxidation. nih.gov

Flavin-Containing Monooxygenase (FMO) Contributions

The N-oxidation of cevimeline is mediated by flavin-containing monooxygenases (FMOs). nih.gov In vitro studies with human renal microsomes demonstrated that the formation of cevimeline N-oxide was completely blocked by thiourea, a specific inhibitor of FMO. medscape.com This indicates that renal FMO is a key enzyme in this metabolic pathway. medscape.com

Identification of Sulfoxide and N-Oxide Metabolites

The major metabolites of cevimeline identified in preclinical species are the result of S-oxidation and N-oxidation. The primary metabolites are cevimeline cis-sulfoxide, cevimeline trans-sulfoxide, and cevimeline N-oxide. nih.govnih.govnih.gov

In rats, both S- and N-oxidized metabolites are found in plasma. nih.gov However, a significant species difference is observed in dogs, where only the N-oxidized metabolite is the major metabolite detected in plasma. nih.gov

Following a single oral dose of ¹⁴C-cevimeline in humans, the urinary excretion profile of the metabolites was determined. nih.gov

Interactive Table: Urinary Excretion of (-)-Cevimeline and its Metabolites in Humans (as a percentage of the administered dose)

CompoundPercentage of Dose in UrineReference
Unchanged Cevimeline16.0% nih.gov
Cevimeline trans-sulfoxide35.8% nih.gov
Cevimeline cis-sulfoxide8.7% nih.gov
Cevimeline N-oxide4.1% nih.gov
Glucuronic acid conjugate of cevimeline14.6% nih.gov
Glucuronic acid conjugate of cevimeline trans-sulfoxide7.7% nih.gov

Glucuronidation Pathways

The metabolism of this compound involves Phase II conjugation, specifically through glucuronidation. In preclinical species, both the parent compound and its metabolites undergo this process.

In rats, a notable portion of an administered oral dose is eliminated in the urine as glucuronide conjugates. Specifically, in male rats, approximately 17% of the dose is excreted as glucuronides of cevimeline and its trans-sulfoxide metabolite. fda.gov In female rats, this value is slightly lower at approximately 16% of the dose. fda.gov One of the primary metabolites, trans-sulfoxide, is further metabolized into its corresponding glucuronic acid conjugate. fda.gov

Excretion Routes and Mass Balance Studies in Animals

The elimination of this compound and its metabolites from the body occurs predominantly through the urinary route in preclinical species.

Mass balance studies utilizing radiolabeled cevimeline (¹⁴C-Cevimeline) have demonstrated that the compound is almost entirely excreted in the urine in both rats and dogs. fda.gov

In a study involving dogs, the cumulative excretion of radioactivity following a single oral administration of ¹⁴C-SNI-2011 (cevimeline) was approximately 95% in the urine and 0.7% in the feces within 168 hours, confirming the urinary tract as the main elimination pathway. jst.go.jp

A detailed breakdown of the urinary metabolites in rats following an oral dose is presented below:

Urinary Excretion of Cevimeline and its Metabolites in Rats (% of Oral Dose)

Metabolite Male Rat Female Rat
Parent Compound (Cevimeline) 8% 14%
Trans-Sulfoxide of Cevimeline 37% 39%
Cis-Sulfoxide of Cevimeline 15% 13%
N-Oxide of Cevimeline 3% 2%
Glucuronides of Cevimeline and Trans-sulfoxide 17% 16%

Data sourced from a pharmacology review of Evoxac. fda.gov

This data indicates that a significant portion of the administered dose is metabolized prior to excretion.

Interspecies and Intersex Variability in Pharmacokinetics

The pharmacokinetic profile of this compound exhibits notable differences between preclinical species and, in some cases, between sexes within the same species.

Interspecies Variability:

Significant differences in the metabolism and pharmacokinetic parameters of cevimeline have been observed between rats and dogs. Following oral administration, cevimeline is rapidly absorbed in both species, with the time to reach maximum plasma concentration (Tmax) occurring within one hour. nih.gov However, the oral bioavailability is approximately 50% in rats and 30% in dogs. nih.gov

The metabolic pathways also show considerable divergence. In rats, both S- and N-oxidized metabolites are major metabolites found in the plasma. nih.gov In contrast, in dogs, only N-oxidized metabolites are predominantly observed. nih.gov This highlights a significant species-specific difference in the metabolic handling of the compound. The elimination half-life (t1/2) is in the range of 0.4 to 1.1 hours for both species. nih.gov

Intersex Variability:

A sex-dependent difference in the pharmacokinetics of cevimeline has been identified in rats. nih.gov Following oral administration, plasma concentrations of the parent compound were found to be different between male and female rats. fda.gov For instance, the urinary excretion of the parent compound was 8% of the oral dose in male rats compared to 14% in female rats. fda.gov

In contrast to rats, no significant sex-related differences in the pharmacokinetics of cevimeline were observed in dogs. nih.gov Studies in dogs showed no sex-related differences in blood and plasma concentrations, excretion, or metabolism of the compound after a single oral administration. jst.go.jp

The following interactive tables provide a summary of the available pharmacokinetic parameters for this compound in rats and dogs.

Pharmacokinetic Parameters of this compound in Rats (Oral Administration)

Sex Cmax Tmax (h) AUC t1/2 (h) Bioavailability (%)
Male Data not available ~1 Data not available 0.4 - 1.1 ~50
Female Data not available ~1 Data not available 0.4 - 1.1 ~50

Data compiled from multiple sources. fda.govnih.gov

Pharmacokinetic Parameters of this compound in Dogs (Oral Administration)

Sex Cmax Tmax (h) AUC t1/2 (h) Bioavailability (%)
Male Data not available ~1 Data not available 0.4 - 1.1 ~30
Female Data not available ~1 Data not available 0.4 - 1.1 ~30

Data compiled from multiple sources. fda.govnih.gov

Analytical Chemistry and Quantitative Research Methodologies

Development and Validation of Chromatographic Assays for Compound Quantification

Chromatographic methods are fundamental to the quantitative analysis of cevimeline (B1668456), providing the high-resolution separation needed for accurate measurement in the presence of impurities and degradation products.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quantification of cevimeline hydrochloride. veeprho.com Validated Reverse-Phase HPLC (RP-HPLC) methods are widely implemented for quality control and stability testing. paruluniversity.ac.in

A specific, stability-indicating RP-HPLC method has been developed and validated for the estimation of cevimeline hydrochloride and its related substances. paruluniversity.ac.in The method demonstrates specificity, accuracy, precision, and sensitivity according to International Council for Harmonisation (ICH) guidelines. paruluniversity.ac.innih.gov The separation is typically achieved on a C18 column with an isocratic mobile phase, allowing for the effective resolution of cevimeline from its potential impurities and degradation products. paruluniversity.ac.inresearchgate.net Forced degradation studies, exposing the drug to hydrolysis, oxidation, photolytic, and thermal stress, have shown that the developed HPLC methods can effectively separate the intact drug from any degradants, confirming the method's stability-indicating power. paruluniversity.ac.in

Key parameters for a validated RP-HPLC method are detailed below:

Interactive Table: Parameters for a Validated RP-HPLC Method for Cevimeline Quantification
Parameter Value / Condition Source
Column Hypersil BDS C18 (250mm x 4.6 mm, 5 μm) paruluniversity.ac.in
Mobile Phase 10 mM NaH₂PO₄·H₂O buffer (pH 3.0) : Methanol (85:15 v/v) with 1% TEA paruluniversity.ac.in
Flow Rate 0.8 mL/min paruluniversity.ac.in
Detection Wavelength 210 nm paruluniversity.ac.inresearchgate.net
Injection Volume 20 μl paruluniversity.ac.in
Retention Time (Cevimeline HCl) ~11.94 min paruluniversity.ac.in
Retention Time (Impurity-A) ~13.17 min paruluniversity.ac.in
Linearity Range LOQ to 150% paruluniversity.ac.in
Correlation Coefficient (r²) >0.998 paruluniversity.ac.in
Limit of Detection (LOD) 0.8 µg/mL paruluniversity.ac.in
Limit of Quantitation (LOQ) 2.5 µg/mL paruluniversity.ac.in

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches

Gas Chromatography coupled with Mass Spectrometry (GC-MS) serves as a powerful tool for the impurity profiling of volatile and semi-volatile substances that may be present in cevimeline samples. researchgate.netthermofisher.com This technique is crucial for detecting and identifying impurities that may arise during the synthesis process or from the degradation of the API. thermofisher.com

The process involves separating compounds in the gas phase using a capillary column followed by detection and identification using a mass spectrometer. thermofisher.com While specific validated methods for the quantification of cevimeline using GC-MS are less common than HPLC, its strength lies in the identification of unknown impurities. researchgate.net The electron ionization (EI) mode in GC-MS provides reproducible fragmentation patterns that can be compared against spectral libraries for confident compound identification. drugbank.com A predicted GC-MS spectrum for cevimeline has been generated, which can aid in its identification. drugbank.com

Interactive Table: Typical GC-MS System Parameters for Impurity Profiling

Parameter Value / Condition Source
System GC system coupled with a mass spectrometer (e.g., Orbitrap GC-MS/MS) thermofisher.com
Column TraceGOLD™ TG-5SilMS (or similar) thermofisher.com
Carrier Gas Helium thermofisher.com
Ionization Mode Electron Ionization (EI) drugbank.com
Injection Mode Splitless thermofisher.com
Inlet Temperature 250 °C thermofisher.com
Oven Program Ramped (e.g., 50 °C to 320 °C at 20 °C/min) thermofisher.com

Spectrometric Techniques for Impurity Profiling and Purity Assessment

Spectrometric techniques are indispensable for the structural confirmation of cevimeline and the detailed characterization of its impurity profile, ensuring the drug substance meets stringent purity requirements.

Mass Spectrometry for Structural Confirmation

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is a primary technique for the structural confirmation of cevimeline and the identification of its metabolites and impurities. veeprho.comnih.gov The technique provides molecular weight information and fragmentation patterns that are unique to the chemical structure of the analyte and its related substances. nih.govmdpi.com

During metabolism and degradation, several related compounds can be formed, including Cevimeline N-oxide and sulfoxide (B87167) derivatives (cis- and trans-isomers). nih.govfda.gov LC-MS/MS analysis can elucidate the structures of these impurities. By selecting the protonated molecular ion of a potential impurity and subjecting it to collision-induced dissociation (CID), a specific fragmentation pattern is generated. thermofisher.comnih.gov Analysis of these fragments allows for the precise structural elucidation of impurities, even at trace levels. thermofisher.com For instance, studies have identified key metabolites like cevimeline trans-sulfoxide and cevimeline N-oxide in urine samples through LC/MS analysis. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Purity Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a definitive technique for the structural elucidation and purity verification of (-)-Cevimeline hydrochloride hemihydrate. nih.govsigmaaldrich.comsigmaaldrich.com Both ¹H NMR (proton) and ¹³C NMR (carbon-13) spectra provide a wealth of structural information. nih.govnih.gov

The ¹H NMR spectrum gives information on the number of different types of protons, their chemical environment, and their proximity to other protons. rsc.org The ¹³C NMR spectrum provides data on the different carbon atoms in the molecule. nih.govmdpi.com By analyzing the chemical shifts, signal multiplicities, and coupling constants, a complete and unambiguous assignment of the molecule's structure can be made. nih.govresearchgate.net

For purity analysis, NMR is exceptionally powerful as it can detect and help identify impurities without the need for a reference standard for each impurity. The presence of unexpected signals in the ¹H or ¹³C NMR spectrum can indicate the presence of impurities, and the integration of these signals relative to the signals of the main compound can be used for quantification. sigmaaldrich.comsigmaaldrich.com Commercial standards of cevimeline hydrochloride hemihydrate often specify a purity of ≥95% as determined by both HPLC and NMR. nih.govsigmaaldrich.comsigmaaldrich.com

Advanced Techniques for Stereoisomer Quantification

The synthesis of cevimeline can result in the formation of stereoisomers, specifically the desired cis-isomer and the undesired trans-isomer. nih.gov Since only the cis-isomer is the recognized active pharmaceutical ingredient (API), it is crucial to have analytical methods capable of separating and quantifying these stereoisomers to ensure the quality and efficacy of the final product. nih.gov

Single crystal X-ray analysis has been used to definitively determine the three-dimensional structures of both the cis- and trans-isomers of cevimeline hydrochloride hemihydrate, confirming their distinct spatial arrangements. nih.gov For routine quality control, chiral separation techniques are employed. Chiral HPLC, which uses a chiral stationary phase (CSP), is a highly effective method for separating enantiomers and diastereomers. rsc.orgyoutube.com The differential interaction between the stereoisomers and the chiral stationary phase leads to different retention times, allowing for their separation and quantification. youtube.com Another advanced technique is chiral capillary electrophoresis (CE), which can separate stereoisomers based on their different mobilities in the presence of a chiral selector added to the buffer. nih.govmdpi.com These methods are essential for controlling the stereoisomeric purity of this compound. diva-portal.org

Pharmaceutical Formulation Science for Research Applications

Physicochemical Considerations for the Hydrochloride Hemihydrate Formulation

The successful formulation of (-)-Cevimeline hydrochloride hemihydrate for research applications hinges on a thorough understanding of its fundamental physicochemical properties. This specific salt and hydration state are selected to optimize the balance between stability, solubility, and processability.

The compound exhibits a melting point in the range of 201-203°C. nih.govnih.gov Solubility is a key parameter for formulation, particularly for oral dosage forms. This compound is characterized as being very soluble in water and freely soluble in alcohol. nih.govnih.gov The pH of a 1% aqueous solution of the compound typically ranges from 4.6 to 5.6. nih.gov

A summary of key physicochemical properties is presented below.

Table 1: Physicochemical Properties of this compound
PropertyDescriptionReference
AppearanceWhite to off-white crystalline powder nih.gov
Melting Point201-203°C nih.govnih.gov
SolubilityVery soluble in water; Freely soluble in alcohol; Virtually insoluble in ether nih.govnih.gov
pH (1% solution)4.6 to 5.6 nih.gov
Hydration StateHemihydrate (0.5 moles of water per mole of compound)

Stability and Degradation Pathway Investigations in Diverse Formulations

Understanding the stability and degradation pathways of this compound is essential for developing robust formulations with an adequate shelf-life. The compound is generally stable under recommended storage conditions but can be susceptible to degradation under certain circumstances. medchemexpress.com

Stability studies on specific formulations, such as mouth-dissolving tablets, have been conducted under accelerated conditions (e.g., 40 ± 2°C / 75 ± 5% RH) as per International Council for Harmonisation (ICH) guidelines. Results from such studies on an optimized tablet formulation indicated that the drug was thermally stable and not significantly affected by high humidity, with no major changes in physical appearance or in vitro drug release after one month.

The primary degradation pathways for cevimeline (B1668456) involve oxidation. nih.gov The metabolism of the compound is mediated by cytochrome P450 enzymes, specifically CYP2D6 and CYP3A3/4. nih.gov This metabolic process leads to the formation of both S-oxidized (cis- and trans-sulfoxide) and N-oxidized metabolites. nih.govhsppharma.com While this is a metabolic pathway in vivo, it points to the molecule's susceptibility to oxidation, a common degradation route in pharmaceutical formulations. The presence of reactive impurities, such as peroxides or aldehydes in excipients, could potentially accelerate such oxidative degradation. scirp.orgdrhothas.com

Furthermore, as a hydrochloride salt, the compound is incompatible with strong alkalis. medchemexpress.com It is also incompatible with strong oxidizing and reducing agents. medchemexpress.com Under fire conditions, it may decompose and emit toxic fumes. medchemexpress.com

Key stability and degradation findings are summarized below.

Table 3: Stability and Degradation Profile of this compound
FactorObservationReference
Chemical StabilityStable under recommended storage conditions. medchemexpress.com
Accelerated Stability (Formulation)An optimized tablet formulation was found to be stable at 40°C / 75% RH for at least one month.
Major Degradation PathwayOxidation (Sulfoxidation and N-oxidation). nih.govhsppharma.com
IncompatibilitiesStrong acids/alkalis, strong oxidizing/reducing agents. medchemexpress.com
Metabolizing EnzymesCytochrome P450 (CYP2D6 and CYP3A3/4) and Flavin-containing monooxygenase (FMO). nih.govhsppharma.com

Preclinical Toxicological Assessment and Mechanistic Studies

Target Organ Toxicity Investigations in Animal Models (Excluding Clinical Relevance)

Preclinical studies in animal models have been conducted to identify potential target organs for toxicity following cevimeline (B1668456) administration. Lifetime carcinogenicity studies were performed in CD-1 mice and F-344 rats. nih.gov In these studies, a statistically significant increase in the incidence of uterine adenocarcinomas was observed in female rats that received cevimeline at a dosage of 100 mg/kg/day. nih.gov No other significant differences in tumor incidence were noted in either mice or rats. nih.gov

In general, animal studies indicated that doses of cevimeline sufficient to induce its primary pharmacological effect of salivation did not typically affect the central nervous system, cardiovascular, respiratory, gastrointestinal, or urinary systems. nih.gov However, at doses tenfold higher than those required for salivation, effects such as hypothermia and bradycardia were observed in animal models. nih.gov

Interactive Data Table: Summary of Target Organ Toxicity Findings in Animal Models

Animal ModelFindingTarget Organ/System
F-344 RatsIncreased incidence of uterine adenocarcinomas at high dosesUterus
VariousHypothermia and bradycardia at high dosesSystemic

Mechanistic Studies of Any Observed Preclinical Toxicological Responses

The precise mechanism for the observed increase in uterine adenocarcinomas in female rats at high doses of cevimeline has not been fully elucidated through specific mechanistic studies. However, it is hypothesized that this effect may be related to the prolonged, high-level stimulation of muscarinic receptors in the uterus, potentially leading to chronic cellular proliferation and subsequent neoplastic transformation. This is considered a high-dose effect and its relevance to humans is uncertain.

The observed high-dose effects of hypothermia and bradycardia in animal models are consistent with the known pharmacology of cevimeline as a muscarinic agonist. nih.gov Activation of muscarinic receptors in the central nervous system and the heart can lead to a decrease in body temperature and heart rate, respectively. These effects are considered an exaggeration of the drug's primary mechanism of action at supratherapeutic doses. nih.govnih.gov

Exploratory Research and Novel Preclinical Applications

Investigation of Neuroprotective Potentials in Experimental Models

The neuroprotective effects of cevimeline (B1668456) have been a significant area of preclinical investigation, particularly in the context of neurodegenerative diseases like Alzheimer's.

Modulation of Tau Pathology in Neuronal Culture Models

Research has explored the impact of cevimeline on tau pathology, a hallmark of several neurodegenerative disorders. In M1AChRs-transfected PC12 cell cultures, stimulation of M1 muscarinic receptors with cevimeline was found to decrease the phosphorylation of tau protein. nih.gov This effect was observed to be dependent on both the dose and duration of treatment. nih.gov Furthermore, a synergistic effect on the reduction of tau phosphorylation was noted when cevimeline was used in combination with nerve growth factor (NGF). nih.gov These findings suggest a potential mechanism by which cevimeline could mitigate the development of neurofibrillary tangles, which are composed of hyperphosphorylated tau protein. nih.govscielo.br

Studies in Neurodegeneration Models Beyond Primary Therapeutic Focus

Cevimeline has shown promise in various animal models of cognitive deficit and neurodegeneration, extending beyond its primary therapeutic indication for dry mouth. nih.govnih.gov In experimental models, cevimeline has demonstrated the ability to improve cognitive deficits induced by various methods. nih.govnih.gov Studies in rats have shown that cevimeline can ameliorate memory deficits in passive avoidance tasks. nih.gov Furthermore, in senescence-accelerated mice, a model for age-related cognitive decline, cevimeline administration has been shown to improve learning behavior. nih.gov Research also indicates that cevimeline can positively influence key pathological markers of Alzheimer's disease by increasing the secretion of the non-amyloidogenic soluble amyloid precursor protein (αAPPs), decreasing levels of amyloid-β (Aβ) peptides, and blocking Aβ-induced neurotoxicity in vitro. nih.gov

Role in Cholinergic System Research Beyond Secretory Glands

While the secretagogue effect of cevimeline on salivary and lacrimal glands is well-established, its activity within the central nervous system (CNS) has been a focus of research. drugbank.compatsnap.com The cholinergic system in the CNS is crucial for functions such as alertness, attention, learning, and memory. nih.gov Damage to this system is associated with the cognitive decline seen in conditions like Alzheimer's disease. nih.gov Cevimeline, which can cross the blood-brain barrier, acts as an agonist at M1 and M3 muscarinic receptors in the brain. nih.govmedchemexpress.com The M1 receptor subtype is particularly abundant in the CNS and is implicated in cognitive processes. nih.govresearchgate.net By stimulating these receptors, cevimeline is thought to compensate for cholinergic deficits, which may underlie its observed cognitive-enhancing effects in preclinical models. nih.gov

Applications as a Pharmacological Probe in Receptor Research

Due to its specific binding profile, (-)-Cevimeline hydrochloride hemihydrate serves as a valuable pharmacological tool for studying muscarinic receptors. It is a potent agonist for M1 and M3 receptors. nih.govwikipedia.org This selectivity allows researchers to investigate the distinct physiological and pathological roles of these specific receptor subtypes. For instance, its use in cell culture and animal models has helped to elucidate the involvement of M1 receptors in tau phosphorylation and amyloid precursor protein processing. nih.gov The EC50 values for cevimeline's activity at different muscarinic receptor subtypes have been determined as 0.023 μM for M1, 1.04 μM for M2, 0.048 μM for M3, 1.31 μM for M4, and 0.063 μM for M5, confirming its potency as an M1 agonist. nih.gov This profile makes it a useful probe for differentiating the functions of M1/M3 receptors from other muscarinic receptor subtypes in various physiological systems.

Table of Research Findings for this compound

Area of Research Model System Key Findings Reference
Tau Pathology M1AChRs-transfected PC12 cells Decreased tau protein phosphorylation; Synergistic effect with NGF. nih.gov
Neurodegeneration Rat models of amnesia Ameliorated memory deficits. nih.gov
Neurodegeneration Senescence-accelerated mice Improved learning behavior. nih.gov
Neurodegeneration In vitro models Increased αAPPs secretion, decreased Aβ levels, blocked Aβ-induced neurotoxicity. nih.gov
Receptor Binding In vitro assays Potent agonist at M1 and M3 muscarinic receptors. nih.gov

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.